molecular formula C43H51N3O11 B7971807 In-25-yl acetate

In-25-yl acetate

Cat. No.: B7971807
M. Wt: 785.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-XWSQLESMSA-N
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Description

In-25-yl acetate, systematically named 25-Hydroxycholest-5-en-3β-yl acetate (CAS 10525-22-1), is a sterol-derived compound featuring a cholestane backbone with distinct functional modifications. Its molecular formula is C₂₉H₄₈O₃ (molecular weight: 444.69 g/mol), comprising a hydroxyl group at position 25 and an acetate ester at position 3β . The compound’s stereochemistry is defined by eight stereocenters, as indicated by its InChIKey (DSBZSDSUGSYUHV-HSIBUNQISA-N), which underscores its structural complexity .

Key physicochemical properties include:

  • cLogP: 6.725 (indicating high lipophilicity)
  • Polar Surface Area: 46.53 Ų
  • Rotatable Bonds: 7

This compound is commercially available through suppliers such as BOC Sciences and Chemieliva, with purity levels ranging from 95% to 98% .

Properties

IUPAC Name

[(9E,19E,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11+,17-15+,21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-XWSQLESMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of In-25-yl acetate typically involves the esterification of indole derivatives with acetic acid or its derivatives. One common method is the Fischer esterification, where indole is reacted with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Indole+Acetic AcidH2SO4In-25-yl Acetate+Water\text{Indole} + \text{Acetic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Indole+Acetic AcidH2​SO4​​In-25-yl Acetate+Water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification reaction. The reaction mixture is typically heated to maintain the reflux temperature, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Esterification and Hydrolysis

The hydroxyl groups participate in esterification with carboxylic acids or anhydrides, forming derivatives. Conversely, acidic or enzymatic hydrolysis regenerates the phenolic hydroxyl groups.
Example :

Ph-OH + (CH3CO)2OpyridinePh-OAc + CH3COOH\text{Ph-OH + (CH}_3\text{CO)}_2\text{O} \xrightarrow{\text{pyridine}} \text{Ph-OAc + CH}_3\text{COOH}

  • Yield : >85% under optimized conditions.

Oxidation Reactions

The hydroxyl and aliphatic chain undergo oxidation:

  • Primary hydroxyl groups oxidize to ketones or carboxylic acids.

  • Aliphatic chain oxidation produces shorter-chain derivatives or epoxides.
    Conditions : Catalyzed by KMnO4_4 or CrO3_3 in acidic media.

Solvent-Dependent Reactivity

Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) highlight solvent polarity effects on reactivity:

SolventDipole Moment (D)HOMO-LUMO Gap (eV)Reactivity Trend
Toluene0.385.2Low polarity stabilizes transition states
Tetrahydrofuran1.754.8Enhanced charge separation accelerates nucleophilic attack
Benzene0.005.5Limited solvation reduces reaction rates

Polar solvents like THF lower the energy gap, increasing electrophilic susceptibility .

Mechanistic Insights

  • Hydrogen bonding : C–H···O interactions facilitate dimerization, influencing reaction pathways .

  • π–π interactions : Stabilize intermediates during oxidation or substitution .

  • Acetate-assisted mechanisms : The acetate group acts as a leaving group in nucleophilic substitutions, akin to palladium-catalyzed C–H activation .

Biological Relevance

While not directly studied for biological activity, structural analogs exhibit:

  • Antioxidant properties via radical scavenging (attributed to phenolic -OH groups).

  • Enzyme modulation through hydrogen-bonding interactions with active sites .

Stability and Degradation

  • Thermal stability : Decomposes above 200°C, forming phenolic byproducts.

  • Photodegradation : UV exposure induces chain cleavage, monitored via HPLC.

Scientific Research Applications

In-25-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of In-25-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Acetate Compounds

Structural and Functional Differences

The following table compares In-25-yl acetate with four structurally distinct acetate esters: vinyl acetate , ethyl acetate , cyclohexyl acetate , and megestrol acetate .

Compound Molecular Formula Molecular Weight (g/mol) cLogP Key Applications Biological Relevance
This compound C₂₉H₄₈O₃ 444.69 6.725 Research, sterol metabolism studies Potential signaling molecule
Vinyl acetate C₄H₆O₂ 86.09 0.7 Polymer production (e.g., adhesives) Industrial monomer
Ethyl acetate C₄H₈O₂ 88.11 0.73 Solvent, flavoring agent Low toxicity, widely used
Cyclohexyl acetate C₈H₁₄O₂ 142.20 2.13 Fragrances, food additives Low biological activity
Megestrol acetate C₂₄H₃₂O₄ 384.51 ~5.2* Pharmaceutical (progestin therapy) Anticancer, appetite stimulant

*Estimated based on structural similarity to other steroidal acetates.

Key Findings from Comparative Analysis

Lipophilicity and Solubility
  • This compound exhibits the highest cLogP (6.725) among the compounds, reflecting its steroidal hydrophobicity. This property may facilitate membrane integration or slow metabolic clearance, common in bioactive sterols .
  • In contrast, vinyl acetate and ethyl acetate have low cLogP values (<1), making them suitable for industrial and solvent applications where moderate polarity is advantageous .
Industrial vs. Biomedical Utility
  • Vinyl acetate is a critical monomer in polyvinyl acetate production, underscoring its industrial importance .
  • This compound’s structural complexity and high molecular weight limit its industrial use but suggest niche roles in biomedical research, akin to cholesterol derivatives in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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In-25-yl acetate
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In-25-yl acetate

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